molecular formula C20H21N3O2S B3020213 2-(benzo[d]thiazol-2-yl(methyl)amino)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone CAS No. 1421528-27-9

2-(benzo[d]thiazol-2-yl(methyl)amino)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Cat. No.: B3020213
CAS No.: 1421528-27-9
M. Wt: 367.47
InChI Key: FZLLEZXVZMRKJT-UHFFFAOYSA-N
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Description

2-(benzo[d]thiazol-2-yl(methyl)amino)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a useful research compound. Its molecular formula is C20H21N3O2S and its molecular weight is 367.47. The purity is usually 95%.
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Biological Activity

The compound 2-(benzo[d]thiazol-2-yl(methyl)amino)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting with the formation of the benzo[d]thiazole and isoquinoline moieties. The specific synthetic route can vary, but it generally includes:

  • Formation of the benzo[d]thiazole : This can be achieved through condensation reactions involving appropriate thioketones and amines.
  • Synthesis of the isoquinoline derivative : This often involves cyclization reactions of substituted phenyl derivatives.
  • Final coupling : The final product is formed by coupling the two moieties through an amine linkage.

Antiviral Activity

Research has shown that derivatives of benzo[d]thiazole exhibit significant antiviral properties, particularly against HIV. A study reported that compounds with similar structures demonstrated moderate to potent anti-HIV activity, with effective concentrations (EC50) ranging from >7 μg/ml to <100 μg/ml . The specific compound may share similar mechanisms, potentially inhibiting viral replication or entry into host cells.

Anticancer Properties

The compound's structure suggests potential anticancer activity. A related study indicated that benzothiazole derivatives can exhibit selective cytotoxicity against various cancer cell lines. For instance, certain derivatives showed IC50 values as low as 0.096 μM against EGFR inhibition in MCF-7 breast cancer cells . This highlights the potential for developing targeted cancer therapies based on this compound's structure.

Antimicrobial Activity

Benzothiazole derivatives have been noted for their antibacterial and antifungal properties. A recent investigation found that compounds within this class exhibited minimal inhibitory concentrations (MICs) as low as 50 μg/mL against various pathogens . This suggests that the compound may also possess broad-spectrum antimicrobial activity.

The biological activities of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Many benzothiazole derivatives act by inhibiting key enzymes involved in viral replication or cancer cell proliferation.
  • Interference with Cell Signaling : The compound may disrupt signaling pathways critical for cell survival and proliferation, particularly in cancer cells.
  • Direct Interaction with Nucleic Acids : Some studies suggest that compounds with similar structures can interact directly with DNA or RNA, leading to inhibition of replication.

Study 1: Anti-HIV Activity

In a study evaluating a series of benzothiazole derivatives for anti-HIV activity, one compound was identified with an EC50 value of <7 μg/ml against wild-type HIV-1 . This indicates a promising avenue for further research into the efficacy of similar compounds.

Study 2: Anticancer Activity

A comparative analysis revealed that several benzothiazole-containing compounds exhibited significant anticancer properties across different cell lines. Notably, one derivative showed an IC50 value of 0.096 μM against EGFR in MCF-7 cells . Such findings underscore the potential therapeutic applications of these compounds in oncology.

Study 3: Antimicrobial Efficacy

Research highlighted the antimicrobial properties of benzothiazole derivatives, demonstrating effectiveness against both bacterial and fungal strains. The minimal inhibition concentration was found to be as low as 50 μg/mL for certain compounds , indicating strong potential for development as antimicrobial agents.

Properties

IUPAC Name

2-[1,3-benzothiazol-2-yl(methyl)amino]-1-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-22(20-21-17-5-3-4-6-18(17)26-20)13-19(24)23-10-9-14-11-16(25-2)8-7-15(14)12-23/h3-8,11H,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLLEZXVZMRKJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCC2=C(C1)C=CC(=C2)OC)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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